Val-Phe

ACE inhibition Antihypertensive peptides In vitro pharmacology

Dipeptide aggregation studies and ACE inhibitor screening demand structurally precise reference compounds-generic substitution among hydrophobic dipeptides is not scientifically valid. Ala-Val-Phe shows negligible ACE inhibition, while Val-Phe is a potent inhibitor (IC₅₀ 9.2 μM); the closely related Ile-Phe self-assembles into fibrillar hydrogels, whereas Val-Phe remains monomeric under identical conditions. • Potent ACE inhibitor (IC₅₀ 9.2 μM)-benchmark reference for novel antihypertensive peptide design • Non-aggregating negative control for amyloid/self-assembly studies-critical for deciphering minimal structural requirements for fibril formation • Demonstrated oral antihypertensive activity in SHR at 5 mg/kg-validated lead scaffold for medicinal chemistry optimization • Supplied at ≥98% purity with full analytical documentation; in stock for immediate global dispatch

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 3918-92-1
Cat. No. B1663441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVal-Phe
CAS3918-92-1
SynonymsL-Valyl-L-phenylalanine
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)[O-])[NH3+]
InChIInChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1
InChIKeyGJNDXQBALKCYSZ-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Val-Phe in ACE Inhibition & Self-Assembly Research


Val-Phe (L-Valyl-L-phenylalanine, CAS 3918-92-1) is a non-polar, hydrophobic dipeptide composed of L-valine and L-phenylalanine residues linked by a peptide bond . It is widely employed as a model compound in peptide research to investigate peptide bonding, stability, and transport mechanisms . Val-Phe functions as a metabolite and exhibits specific biological activities, including inhibition of angiotensin-I converting enzyme (ACE) [1] and distinct self-assembly behavior [2]. Its well-defined structure and dual hydrophobic character make it a valuable tool for studying enzyme-substrate interactions and supramolecular chemistry .

Val-Phe Irreplaceability in ACE & Self-Assembly


Generic substitution among hydrophobic dipeptides is not scientifically valid due to profound differences in biological activity and physicochemical behavior. For instance, the tripeptide Ala-Val-Phe exhibits negligible in vitro ACE inhibition, while its hydrolysis product Val-Phe is a potent inhibitor [1]. Furthermore, the closely related dipeptide Ile-Phe, which differs by only a single methyl group, readily self-assembles into fibrillar hydrogels, whereas Val-Phe remains monomeric under identical conditions [2]. Such functional divergence highlights that even minor structural modifications can drastically alter a peptide's pharmacological and material properties, necessitating precise compound selection for reproducible research outcomes.

Val-Phe vs. Key Analogs: Quantitative Comparison


Val-Phe ACE Inhibition vs. Ala-Val-Phe

Val-Phe is a significantly more potent ACE inhibitor than its precursor tripeptide Ala-Val-Phe. In organ bath experiments using rat aorta, Val-Phe demonstrated clear ACE inhibition, whereas Ala-Val-Phe showed no measurable activity [1]. This functional disparity is attributed to the inability of Ala-Val-Phe to effectively bind to the ACE active site, as confirmed by molecular docking studies [1].

ACE inhibition Antihypertensive peptides In vitro pharmacology

Self-Assembly: Val-Phe vs. Ile-Phe

Despite differing by only a single methyl group, Val-Phe and Ile-Phe exhibit diametrically opposite self-assembly behavior. Ile-Phe self-assembles in aqueous solution into a transparent, thermoreversible gel composed of a network of fibrillar nanostructures [1]. In stark contrast, Val-Phe is completely unable to self-assemble under identical conditions [1].

Self-assembly Amyloid Supramolecular chemistry

Val-Phe ACE IC₅₀ vs. Other Dipeptides

Val-Phe inhibits angiotensin-1 converting enzyme (ACE) with an IC₅₀ of 9.2 μM . This potency is substantially higher than many other dipeptides, including Ile-Phe (IC₅₀ = 100 μM) and Tyr-Pro (IC₅₀ = 2440 μM), but less potent than Trp-Leu (IC₅₀ = 51 μM) [1]. This quantitative ranking provides a clear basis for selecting Val-Phe over weaker inhibitors when moderate potency is required.

ACE inhibition Enzyme kinetics In vitro potency

Oral Antihypertensive Activity of Val-Phe in SHR

Both Val-Phe and its precursor Ala-Val-Phe significantly reduced blood pressure in spontaneously hypertensive rats (SHR) following a single oral administration of 5 mg/kg body weight [1]. This demonstrates that Val-Phe is not only active in vitro but also exerts a systemic physiological effect after oral delivery, highlighting its potential as a lead compound for antihypertensive development [1].

Antihypertensive In vivo pharmacology Bioavailability

Val-Phe Research & Industrial Applications


ACE Inhibitor Development & SAR Studies

Val-Phe's well-characterized ACE inhibitory activity (IC₅₀ = 9.2 μM) and its superior potency over the precursor Ala-Val-Phe [1] make it an essential reference compound for designing and validating new ACE inhibitors. Its defined potency allows researchers to benchmark novel peptide sequences and investigate the structural features contributing to ACE binding and inhibition.

Peptide Self-Assembly & Amyloid Formation

The inability of Val-Phe to self-assemble, in direct contrast to the closely related Ile-Phe [2], positions it as a critical negative control in studies of dipeptide aggregation. This property is invaluable for deciphering the minimal structural requirements for amyloid fibril formation and for developing inhibitors of pathological protein aggregation.

Preclinical Development of Oral Antihypertensives

Given its demonstrated oral antihypertensive activity in spontaneously hypertensive rats at a 5 mg/kg dose [1], Val-Phe serves as a promising lead scaffold for medicinal chemistry optimization. Researchers can use this dipeptide as a starting point to improve potency, bioavailability, and metabolic stability for the development of novel peptide-based antihypertensive therapeutics.

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